![molecular formula C19H23N5O4 B1344885 {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid CAS No. 1142205-41-1](/img/structure/B1344885.png)
{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyrimidinylpiperazinyl moiety, and an aminoacetic acid backbone, making it a unique molecule with diverse chemical properties.
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other indole derivatives, which are known to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biochemical pathways . For instance, they have been shown to inhibit the replication of various viruses, reduce inflammation, and inhibit the growth of cancer cells .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have broad-spectrum biological activities , suggesting that they are well-absorbed and distributed within the body.
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is synthesized through electrophilic aromatic substitution reactions.
Pyrimidinylpiperazinyl Intermediate: The pyrimidinylpiperazinyl moiety is prepared via nucleophilic substitution reactions involving pyrimidine and piperazine derivatives.
Coupling Reaction: The methoxyphenyl and pyrimidinylpiperazinyl intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Final Aminoacetic Acid Addition: The final step involves the addition of the aminoacetic acid group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidinylpiperazinyl moiety, potentially converting it to a more saturated piperazine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated piperazine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules for research and development.
Biology
In biological research, the compound may serve as a ligand in receptor studies, helping to elucidate the binding mechanisms of various biological targets.
Medicine
Potential medicinal applications include its use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Industry
In industrial applications, the compound can be used in the development of specialty chemicals and materials, including polymers and advanced composites.
相似化合物的比较
Similar Compounds
- {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}propionic acid
- {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}butyric acid
Uniqueness
Compared to similar compounds, {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid exhibits unique properties due to its specific structural configuration. The presence of the methoxyphenyl group and the pyrimidinylpiperazinyl moiety contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-28-16-5-3-15(4-6-16)24(14-18(26)27)13-17(25)22-9-11-23(12-10-22)19-20-7-2-8-21-19/h2-8H,9-14H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWLMLUFBLLNND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=NC=CC=N3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
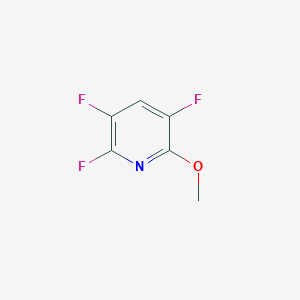
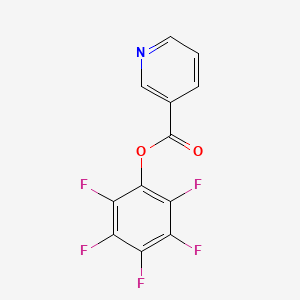
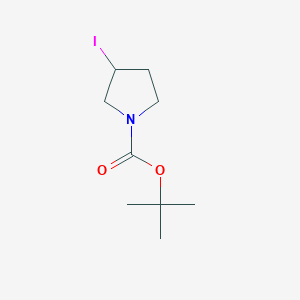


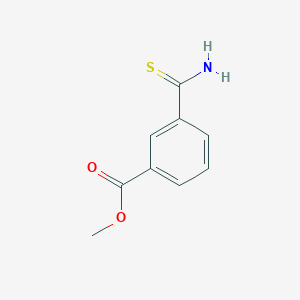
![Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1344820.png)
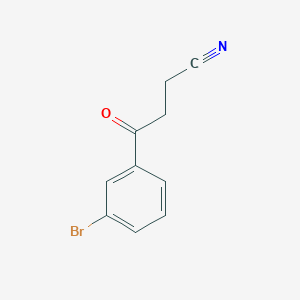
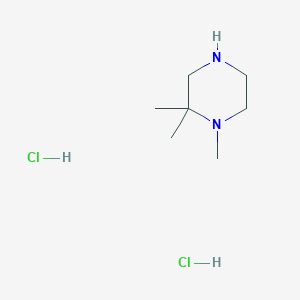
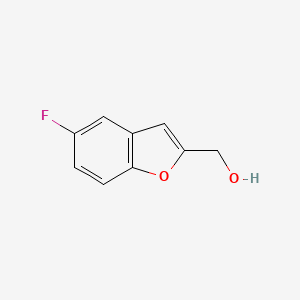
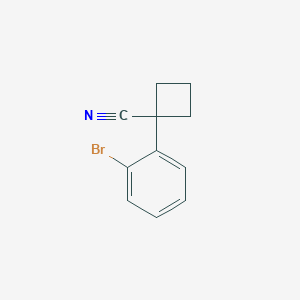
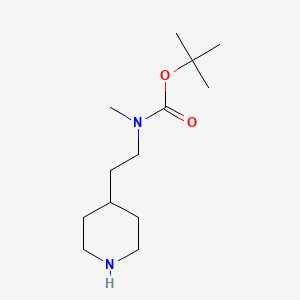
![4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine](/img/structure/B1344831.png)

